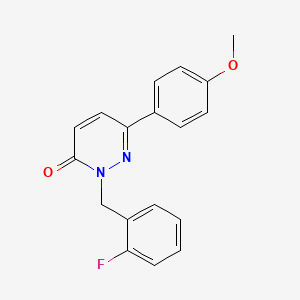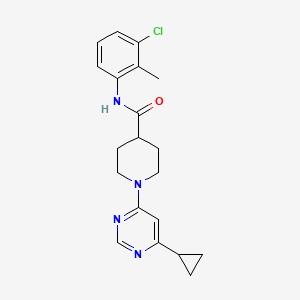![molecular formula C12H17Cl2N3O3 B2857119 2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride CAS No. 1052149-18-4](/img/structure/B2857119.png)
2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound features a piperazine ring, a nitro group, and a chloro group, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride typically involves the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to introduce the nitro group, forming 2-chloro-6-nitrophenol.
Piperazine Formation: The nitro-substituted phenol is then reacted with piperazine to form the piperazine derivative.
Alcohol Introduction: Ethanol is introduced to the piperazine derivative to form the final compound.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of amines.
Substitution: The chlorine atom can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and various oxidizing agents.
Reduction: Common reagents include iron and hydrogen gas.
Substitution: Common reagents include nucleophiles such as alkyl halides and amines.
Major Products Formed:
Amines: Reduction of the nitro group can lead to the formation of amines.
Substituted Derivatives: Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand the interaction of molecules with biological targets.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The nitro group and the piperazine ring play crucial roles in its biological activity, influencing its binding affinity and specificity to various receptors and enzymes.
Comparison with Similar Compounds
2-Chloro-6-nitrophenol: Similar structure but lacks the piperazine ring.
2-Chloro-4-nitrophenol: Similar structure but with a different position of the nitro group.
2-Chloro-6-nitroaniline: Similar structure but with an amino group instead of the hydroxyl group.
Uniqueness: 2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride is unique due to its combination of the nitro group, chloro group, and piperazine ring, which provides it with distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3.ClH/c13-10-2-1-3-11(16(18)19)12(10)15-6-4-14(5-7-15)8-9-17;/h1-3,17H,4-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZGHHAFEICPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=CC=C2Cl)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-benzyl-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857036.png)
![ethyl 2-[2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2857037.png)
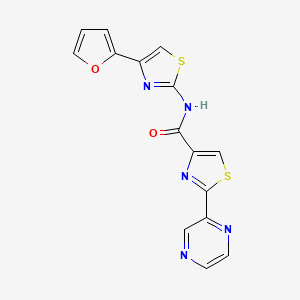
![N-{[4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2857039.png)

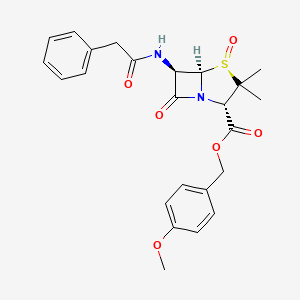
![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2857042.png)
![N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2857045.png)
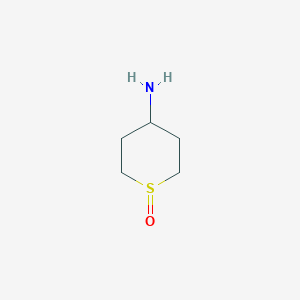

![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2857052.png)

